3-Oxocyclobutane-1-sulfonyl fluoride
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Overview
Description
3-Oxocyclobutane-1-sulfonyl fluoride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclobutane ring, a sulfonyl fluoride group, and a ketone functional group. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound in organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of 3-Oxocyclobutane-1-sulfonyl fluoride can be achieved through several routes. One common method involves the direct fluorosulfonylation of cyclobutanone using fluorosulfonyl radicals. This approach is efficient and provides high yields of the desired product . Another method involves the electrochemical oxidative coupling of thiols with potassium fluoride, which is an environmentally benign process . Industrial production methods often utilize sulfuryl fluoride gas (SO2F2) as a fluorosulfonylating reagent due to its effectiveness and availability .
Chemical Reactions Analysis
3-Oxocyclobutane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl fluorides with different oxidation states.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups such as sulfonamides.
Substitution: The sulfonyl fluoride group can be substituted with nucleophiles to form a variety of derivatives. Common reagents used in these reactions include potassium fluoride, sulfuryl fluoride, and various oxidizing and reducing agents
Scientific Research Applications
3-Oxocyclobutane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Oxocyclobutane-1-sulfonyl fluoride exerts its effects involves the formation of stable sulfur (VI) linkages through SuFEx reactions. These reactions are characterized by their efficiency, selectivity, and operational simplicity . The compound acts as an electrophilic warhead, reacting with nucleophiles to form covalent bonds. This mechanism is particularly useful in bioconjugation and the modification of biomolecules .
Comparison with Similar Compounds
3-Oxocyclobutane-1-sulfonyl fluoride can be compared with other sulfonyl fluorides such as:
- Methanesulfonyl fluoride
- Benzenesulfonyl fluoride
- Tosyl fluoride These compounds share the sulfonyl fluoride functional group but differ in their structural frameworks. The cyclobutane ring in this compound imparts unique steric and electronic properties, making it distinct from its counterparts .
Properties
Molecular Formula |
C4H5FO3S |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-oxocyclobutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H5FO3S/c5-9(7,8)4-1-3(6)2-4/h4H,1-2H2 |
InChI Key |
GTEPQAYAORZVNB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1=O)S(=O)(=O)F |
Origin of Product |
United States |
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